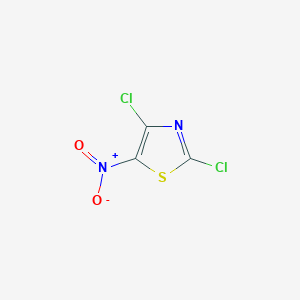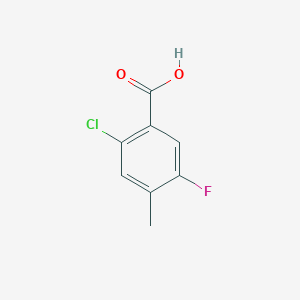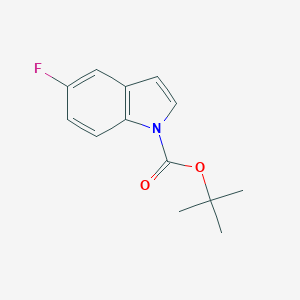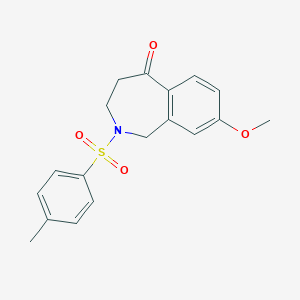
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, commonly known as WIN-35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders.
Mécanisme D'action
WIN-35428 selectively inhibits the dopamine transporter (5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-), a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, WIN-35428 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Effets Biochimiques Et Physiologiques
WIN-35428 has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, increased locomotor activity, and decreased food intake. It has also been shown to have a high affinity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, with a Ki value of 2.2 nM.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using WIN-35428 in lab experiments is its high selectivity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, making it a useful tool for studying dopamine signaling and neurotransmission. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other dopamine inhibitors.
Orientations Futures
There are several future directions for the study of WIN-35428, including its potential use in the treatment of substance abuse disorders, its effects on other neurotransmitter systems, and its potential use as a research tool for studying dopamine signaling and neurotransmission. Additionally, further research is needed to explore the long-term effects of WIN-35428 on the brain and its potential for abuse.
Méthodes De Synthèse
The synthesis of WIN-35428 involves several steps, starting with the reaction between p-toluenesulfonyl chloride and 2-piperidone to form N-(p-tolylsulfonyl)-2-piperidone. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to yield 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-5H-2-benzazepin-5-one, which is WIN-35428.
Applications De Recherche Scientifique
WIN-35428 has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which is associated with the therapeutic effects of the drug.
Propriétés
Numéro CAS |
24310-35-8 |
|---|---|
Nom du produit |
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)- |
Formule moléculaire |
C18H19NO4S |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
8-methoxy-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-2-benzazepin-5-one |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-18(20)17-8-5-15(23-2)11-14(17)12-19/h3-8,11H,9-10,12H2,1-2H3 |
Clé InChI |
TZEPTLAJPCWPEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
Autres numéros CAS |
24310-35-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




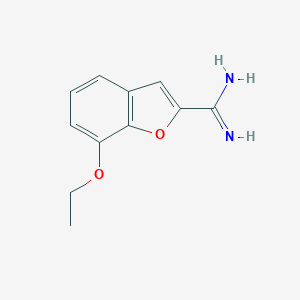

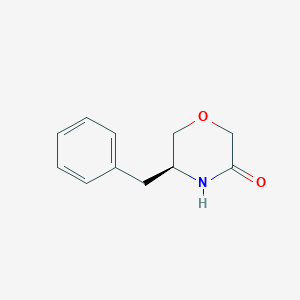
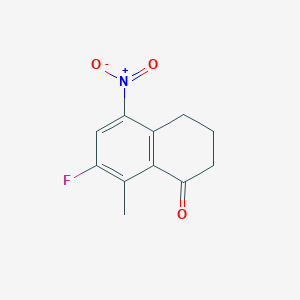
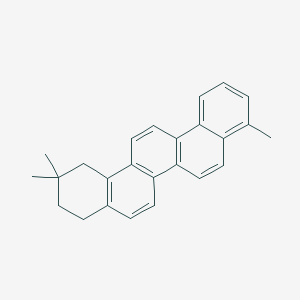
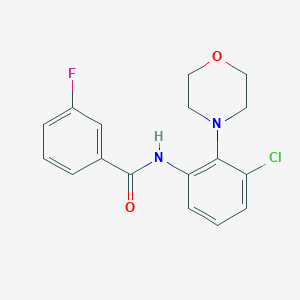
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)
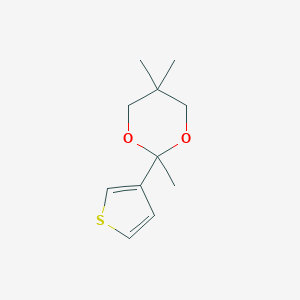
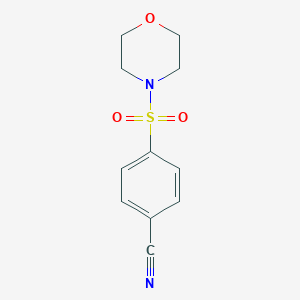
![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)
